molecular formula C19H22BNO3 B2783658 N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide CAS No. 1330596-14-9

N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide

Cat. No.: B2783658
CAS No.: 1330596-14-9
M. Wt: 323.2
InChI Key: YRVJWHIVVDYOFP-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a boronic ester group attached to the phenyl ring . Benzamides are a class of compounds containing a carboxamide functional group attached to a benzene ring, while boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzamide core structure, with the boronic ester group attached to the phenyl ring. The boronic ester group would have a trigonal planar geometry around the boron atom .


Chemical Reactions Analysis

Boronic esters are known to undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . Benzamides can participate in reactions such as hydrolysis, reduction, and the formation of amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its purity and the conditions under which it is stored. Boronic esters are typically stable under normal conditions but can decompose under acidic conditions or upon heating .

Scientific Research Applications

Synthesis and Structural Analysis

  • Boric Acid Ester Intermediates Synthesis : Compounds related to N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-Benzamide, specifically boric acid ester intermediates with benzene rings, have been synthesized. These compounds are obtained through a three-step substitution reaction, and their structures are confirmed by various spectroscopy methods and X-ray diffraction. Molecular structures are calculated using density functional theory (DFT) and found consistent with crystal structures determined by X-ray diffraction (Huang et al., 2021).

Physicochemical Property Analysis

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : For compounds similar to this compound, the molecular electrostatic potential and frontier molecular orbitals are investigated. DFT is used to reveal some physicochemical properties of these compounds, enhancing our understanding of their potential applications (Huang et al., 2021).

Application in Detection and Sensing

  • Hydrogen Peroxide Vapor Detection : Certain compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety have been utilized in the development of organic thin-film fluorescence probes. These probes are particularly effective in detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. The introduction of functional groups to these compounds enhances their sensing performance to hydrogen peroxide vapor (Fu et al., 2016).

Chemical Process and Methodology Improvement

  • Pd-catalyzed Borylation of Arylbromides : Research has been conducted on the Pd-catalyzed borylation of arylbromides using compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This method shows effectiveness, especially in borylation involving sulfonyl groups, suggesting its utility in synthesizing related compounds (Takagi & Yamakawa, 2013).

Biochemical and Medicinal Applications

  • Metal Chelation for Oxidative Stress Protection : A prochelator named BSIH, structurally related to this compound, has been synthesized. It transforms into a chelator upon reaction with hydrogen peroxide, allowing for iron sequestration and inhibition of iron-catalyzed oxidative damage. This showcases the potential biomedical application of these compounds in protecting cells under oxidative stress (Wang & Franz, 2018).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a precursor for the synthesis of other compounds, given the reactivity of the boronic ester group .

Safety and Hazards

While specific safety data for this compound is not available, boronic esters can be irritants and should be handled with care . Benzamides are generally considered to be low in toxicity but can cause irritation in some cases .

Future Directions

The future directions for this compound could involve its use in the synthesis of other compounds, given the reactivity of the boronic ester group . It could also be studied for potential biological activity, as some benzamides have been found to have biological activity .

Properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(13-15)21-17(22)14-9-6-5-7-10-14/h5-13H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVJWHIVVDYOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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